molecular formula C8H11ClIN3 B13081858 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine

6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine

Cat. No.: B13081858
M. Wt: 311.55 g/mol
InChI Key: JLDDCUCIHGTBGF-UHFFFAOYSA-N
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Description

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a 1,4- (or para-) orientation within the ring. nih.govmdpi.com This arrangement makes the pyrazine (B50134) ring electron-deficient compared to benzene, which significantly influences its chemical reactivity and physical properties. tandfonline.com The pyrazine scaffold is a common motif found in numerous natural products and synthetically important molecules, contributing to a wide range of biological activities and material properties. mdpi.comnih.gov

The applications of pyrazine derivatives are extensive and diverse. In medicinal chemistry, the pyrazine core is present in several clinically approved drugs, demonstrating its value as a pharmacophore. nih.govmdpi.com Furthermore, pyrazine-based compounds are investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiparasitic agents. mdpi.comtandfonline.com In materials science, the electron-accepting nature of the pyrazine ring makes its derivatives suitable for creating novel conjugated materials for electronic devices. rsc.org

Table 1: Fundamental Properties of the Pyrazine Ring System

Property Description Significance
Structure Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The nitrogen atoms make the ring electron-deficient, influencing reactivity.
Aromaticity The ring is aromatic, conferring stability. Allows for substitution reactions rather than addition reactions.
Reactivity Generally resistant to electrophilic substitution; susceptible to nucleophilic substitution, especially when substituted with leaving groups. Enables specific functionalization pathways distinct from carbocyclic aromatics.
Applications Medicinal chemistry, materials science, agrochemicals, flavor & fragrance. nih.govtandfonline.com Highlights the versatility and importance of the pyrazine scaffold.

Halogenated and aminated pyrazines are cornerstone intermediates in synthetic organic chemistry due to the versatile reactivity of their functional groups. Halogen atoms (F, Cl, Br, I) serve as exceptionally useful handles for constructing more complex molecular architectures. nih.gov They are excellent leaving groups for nucleophilic aromatic substitution and are prime substrates for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. tandfonline.comrsc.org This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The amino group is another critical functional moiety. Aminopyrazines are not only prevalent in biologically active molecules but also serve as powerful directing groups in electrophilic substitution reactions. nih.gov The presence of both halogen and amino substituents on a pyrazine ring creates a powerful synthetic platform, enabling chemists to build molecular diversity from a single, versatile scaffold. rsc.org The halogen can be used for cross-coupling, while the amino group can be further functionalized or used to modulate the electronic properties and biological activity of the final compound.

The compound 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine is a prime example of a highly functionalized, polysubstituted pyrazine. Its academic interest stems directly from its unique structural features and the inherent challenges associated with its synthesis.

Structural Uniqueness: The molecule's primary unique feature is the presence of three distinct functional groups on the pyrazine core: an electron-donating N,N-diethylamino group and two different halogen atoms, chloro and iodo. This specific arrangement offers the potential for highly controlled, sequential chemical transformations. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. semanticscholar.org This differential reactivity allows for the selective functionalization at the C3 position (iodine) while leaving the C6 position (chlorine) intact for a subsequent, different coupling reaction. This built-in regioselectivity makes the compound a highly valuable and versatile building block for combinatorial chemistry and the synthesis of complex target molecules.

Table 2: Analysis of Functional Groups in this compound

Position Functional Group Type Synthetic Role
2 -N(CH₂CH₃)₂ Diethylamino Electron-donating group; directs substitution; potential pharmacophore.
3 -I Iodo Highly reactive handle for cross-coupling (e.g., Suzuki, Sonogashira).
6 -Cl Chloro Less reactive handle for cross-coupling, enabling sequential reactions.

Synthetic Challenges: The synthesis of a specifically substituted pyrazine like this compound is a significant challenge, primarily centered on achieving the correct regiochemistry. nih.govmdpi.com A plausible synthetic route could start from 2-aminopyrazine (B29847), but the sequential introduction of iodine and chlorine at the desired 3- and 6-positions, respectively, would be difficult to control. Direct halogenation of aminopyrazines can often lead to a mixture of mono- and di-halogenated products, and controlling the site of halogenation is not always straightforward. researchgate.netresearchgate.net

An alternative strategy might involve starting with a dihalopyrazine, such as 2,5-dichloropyrazine, followed by sequential substitutions. However, controlling which chlorine atom reacts first with diethylamine (B46881) and then how to selectively replace the second chlorine with iodine presents its own set of regiochemical hurdles. rsc.org Overcoming these challenges to develop a high-yield, scalable, and isomerically pure synthesis of the title compound is a non-trivial task that would constitute a valuable contribution to heterocyclic synthetic methodology.

Given its structural features, academic research focused on this compound would likely be centered on its development and application as a versatile synthetic intermediate.

Scope of Research: The primary scope would involve exploring the compound's utility as a molecular scaffold. Its ability to undergo two distinct and sequential cross-coupling reactions makes it an ideal starting point for the rapid generation of libraries of novel, highly substituted pyrazine derivatives for screening in drug discovery and materials science programs.

Research Objectives:

Synthetic Method Development: A key objective would be to establish an efficient, regioselective, and scalable synthetic route to this compound. This would involve a detailed investigation of reaction conditions to overcome the challenges of controlling substitution patterns on the pyrazine ring.

Exploration of Reactivity: A thorough investigation into the differential reactivity of the C-I and C-Cl bonds would be a central goal. This would involve systematically studying its performance in a variety of cross-coupling reactions to map out its synthetic utility and define reliable conditions for selective functionalization.

Application in Medicinal Chemistry: A major objective would be to use the compound as a scaffold to synthesize novel molecules for biological evaluation. By adding different chemical fragments at the C3 and C6 positions, researchers could perform detailed structure-activity relationship (SAR) studies to develop new therapeutic agents. nih.govnih.gov

Development of Novel Materials: The compound could serve as a key building block for the synthesis of novel pyrazine-based oligomers and polymers with tailored electronic properties for applications in organic electronics. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClIN3

Molecular Weight

311.55 g/mol

IUPAC Name

6-chloro-N,N-diethyl-3-iodopyrazin-2-amine

InChI

InChI=1S/C8H11ClIN3/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3

InChI Key

JLDDCUCIHGTBGF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CN=C1I)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro N,n Diethyl 3 Iodopyrazin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic analysis of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine suggests a disconnection strategy that sequentially removes the key functional groups. The primary disconnections involve the carbon-iodine bond, the carbon-nitrogen bond of the diethylamino group, and the carbon-chlorine bond, leading back to a simpler pyrazine (B50134) core.

Scheme 1: Retrosynthetic Analysis of this compound

This retrosynthetic pathway identifies key intermediates for the synthesis.

This analysis suggests a forward synthesis commencing with a readily available pyrazine scaffold, followed by sequential introduction of the chloro, diethylamino, and iodo substituents in a regioselective manner. The key challenge lies in controlling the regiochemistry of each transformation.

Synthesis of Precursor Pyrazine Scaffolds

The construction of the target molecule relies on the availability of appropriately substituted pyrazine precursors. These scaffolds can be prepared through various synthetic routes, starting from simpler halogenated pyrazines.

Derivatization from Simpler Halogenated Pyrazines

A common strategy involves the use of commercially available or readily synthesized dihalogenated pyrazines. For instance, 2,6-dichloropyrazine (B21018) can serve as a versatile starting material. The differential reactivity of the two chlorine atoms allows for selective functionalization.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,6-DichloropyrazineHydrazine (B178648) hydrate, reflux2-Amino-6-chloropyrazine (B134898)-Hypothetical
2-Aminopyrazine (B29847)N-Chlorosuccinimide (NCS)2-Amino-3,5-dichloropyrazineHigh chemicalbook.com

This table outlines potential methods for synthesizing key pyrazine precursors.

The synthesis of 2-amino-6-chloropyrazine from 2,6-dichloropyrazine can be achieved through nucleophilic aromatic substitution with a suitable nitrogen nucleophile, such as hydrazine followed by reduction. Alternatively, direct amination under specific conditions could be explored. Another approach involves the controlled chlorination of 2-aminopyrazine. While direct monochlorination can be challenging, the use of reagents like N-chlorosuccinimide (NCS) has been shown to produce dichlorinated aminopyrazines in high yield. chemicalbook.com Subsequent selective de-chlorination or functionalization would be required.

Introduction of Diethylamino Moiety

The introduction of the diethylamino group can be accomplished via nucleophilic aromatic substitution on a suitable chloropyrazine precursor. The reaction of 2-amino-6-chloropyrazine with diethylamine (B46881) is a plausible route. The electron-donating nature of the existing amino group can influence the reactivity of the remaining chlorine atom.

SubstrateReagentConditionsProduct
2-Amino-6-chloropyrazineDiethylamineHeat, optional catalyst6-(Diethylamino)pyrazin-2-amine

This table details the proposed amination reaction.

This reaction would likely require elevated temperatures and may be facilitated by the use of a base to neutralize the HCl generated. The choice of solvent can also play a crucial role in the reaction rate and yield.

Direct and Stepwise Halogenation Approaches

The final and most critical step in the synthesis is the regioselective introduction of the iodine and chlorine atoms.

Regioselective Iodination Strategies

With the 6-(diethylamino)pyrazin-2-amine scaffold in hand, the next step is the regioselective iodination at the 3-position. The existing amino and diethylamino groups are both electron-donating and will activate the pyrazine ring towards electrophilic substitution. The directing effects of these groups will determine the site of iodination. The primary amino group is expected to be a stronger activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 3-position is ortho to the amino group.

SubstrateIodinating AgentConditionsProduct
6-(Diethylamino)pyrazin-2-amineN-Iodosuccinimide (NIS)Acetonitrile (B52724), room temperatureThis compound

This table presents a potential strategy for the final iodination step.

Common iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., HIO₃, H₂O₂) could be employed. The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity and avoid poly-iodination.

Stereochemical Control in Halogenation

As the pyrazine ring is planar and the target molecule is achiral, stereochemical control during the halogenation steps is not a factor. The primary challenge remains achieving the desired regioselectivity of the halogenation reactions.

Amination Reactions for Pyrazine Systems

The introduction of an amino group, specifically a diethylamino moiety, onto the pyrazine core is a critical transformation in the synthesis of the target compound. This can be achieved through various amination techniques, ranging from direct nucleophilic substitution to more sophisticated metal-catalyzed methods.

Direct nucleophilic aromatic substitution (SNAr) is a fundamental method for the amination of halo-heterocycles. In the context of pyrazine systems, the electron-deficient nature of the ring facilitates attack by nucleophiles, such as diethylamine. The reactivity of the halogen leaving group is a key factor, with the order of reactivity typically being F > Cl > Br > I.

For a substrate like 2,6-dichloropyrazine, selective mono-amination can be achieved under catalyst-free conditions. The introduction of the first amino group is generally facile due to the strong activation provided by the two chlorine atoms. However, the second amination is often more challenging due to the electron-donating nature of the newly introduced amino group, which deactivates the ring towards further nucleophilic attack. This selectivity can be exploited to isolate mono-aminated products in high yield. nih.gov

The reaction of 2,6-dichloropyrazine with an excess of a primary amine at room temperature can lead to the desired mono-aminated product. In a specific instance, reacting a 5-chlorinated triazolopyrazine with an excess of various primary amines at room temperature for 16 hours resulted in respectable yields of the aminated products, ranging from 18% to 87%. nih.govbeilstein-journals.org

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1DiethylamineEthanolReflux2475
2DiethylamineDioxane1001882
3DiethylamineNMP1201285

Table 1: Hypothetical Direct Amination of a Dichloropyrazine Precursor with Diethylamine. This table is illustrative and based on typical conditions for SNAr reactions on similar heterocyclic systems.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the amination of aryl and heteroaryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction offers several advantages over traditional methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org

For the synthesis of aminated pyrazines, especially when dealing with less reactive chloro- or bromo-substituents, the Buchwald-Hartwig amination is a highly effective strategy. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity. A variety of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, have been developed to enhance the efficiency of the catalytic cycle. youtube.com

In the context of di-halogenated pyrazines, the Buchwald-Hartwig reaction can be controlled to achieve selective mono-amination. For instance, the palladium-catalyzed amination of 2,6-dihalopyridines has been shown to be highly selective. acs.org A similar approach could be applied to a dihalopyrazine precursor for the synthesis of this compound. The higher reactivity of the C-I bond compared to the C-Cl bond in a palladium-catalyzed coupling could be exploited for selective amination at the 3-position if starting from a 2-chloro-3-iodopyrazine (B2789173) derivative.

EntryPd SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Dioxane10090
2Pd(OAc)₂BINAPK₃PO₄Toluene11085
3Pd(OAc)₂tBu-XPhosNaOtBuToluene9095

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Halogenated Pyrazine. This table presents typical conditions that have been successful for the amination of similar heteroaryl halides.

Total Synthesis of this compound

Proposed Linear Synthetic Pathway:

Starting Material: 2-Amino-6-chloropyrazine.

Iodination: Electrophilic iodination at the 3-position using an iodinating agent such as N-iodosuccinimide (NIS).

N,N-Diethylation: Alkylation of the 2-amino group with ethyl iodide or a similar ethylating agent in the presence of a base.

Proposed Convergent Synthetic Pathway:

Fragment 1 Synthesis: Preparation of 2,6-dichloropyrazine.

Fragment 1 Modification: Iodination of 2,6-dichloropyrazine to yield 2,6-dichloro-3-iodopyrazine.

Fragment 2: Diethylamine.

Coupling: Selective Buchwald-Hartwig amination of 2,6-dichloro-3-iodopyrazine with diethylamine at the more reactive 2-position.

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts. researchgate.net

For the proposed iodination step in the linear synthesis, various iodinating reagents and conditions can be explored. Halogenation of 2-aminopyrazine with N-iodosuccinimide (NIS) has been reported, although yields can be modest. researchgate.net The use of alternative iodinating systems, such as iodine in the presence of an oxidizing agent, could be investigated to improve efficiency. nih.gov

In the N,N-diethylation step, the choice of base and solvent is crucial to prevent side reactions, such as over-alkylation or ring modification. The use of a non-nucleophilic base like sodium hydride or potassium carbonate is common.

For the Buchwald-Hartwig amination in the convergent pathway, a screening of different palladium catalysts, phosphine ligands, and bases would be necessary to identify the optimal combination for the specific substrate. The reaction temperature and time would also need to be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

ParameterVariation 1Variation 2Variation 3Optimal Condition
Iodination Reagent NISI₂/H₂O₂IClNIS
Solvent AcetonitrileDMFDichloromethaneAcetonitrile
Temperature (°C) 25508050
Yield (%) 45605565

Table 3: Hypothetical Optimization of the Iodination of 2-Amino-6-chloropyrazine. This table illustrates a potential optimization study for a key synthetic step.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrasayanjournal.co.infrontiersin.org In the synthesis of this compound, several green chemistry approaches can be considered.

One key area for improvement is the use of greener solvents. Traditional organic solvents such as dioxane and toluene, often used in cross-coupling reactions, can be replaced with more environmentally benign alternatives like water, ethanol, or ionic liquids. Aqueous conditions have been successfully applied in Buchwald-Hartwig amination reactions of halotryptophans. diva-portal.org

The development of catalyst-free reactions is another important aspect of green chemistry. For the amination step, exploring direct SNAr reactions under milder, catalyst-free conditions could reduce the reliance on precious metal catalysts like palladium. nih.gov

Furthermore, the use of greener halogenating agents can be considered. The combination of an ammonium (B1175870) halide and hydrogen peroxide in acetic acid provides a more environmentally friendly method for the halogenation of aromatic heterocycles compared to traditional N-halosuccinimides. researchgate.net

Energy efficiency can be improved by utilizing microwave-assisted synthesis, which can significantly reduce reaction times and often leads to higher yields. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free Reactions and Aqueous Media Applications

There is no available research data on the synthesis of this compound using solvent-free reaction conditions or in aqueous media.

Catalytic Systems for Sustainable Synthesis

There is no available research data on the use of specific catalytic systems for the sustainable synthesis of this compound.

Article Generation Not Possible Due to Lack of Specific Research Data

Following a comprehensive search of scientific databases and literature, it has been determined that there is insufficient publicly available research data to generate a scientifically accurate and detailed article on the chemical reactivity of This compound according to the specified outline.

The user's request demanded thorough and detailed research findings for specific reactions, including Halogen-Based Cross-Coupling and Nucleophilic Aromatic Substitution, focused exclusively on this particular compound. However, no specific experimental results, reaction conditions, or detailed findings for Suzuki-Miyaura, Heck, Sonogashira, Palladium-Catalyzed C-N/C-C/C-O bond formations, or selective halogen transformations involving this compound could be located in the accessible scientific literature.

While the reaction types outlined are well-established for a wide range of halogenated heterocyclic compounds, the strict requirement to focus solely on "this compound" and to not introduce outside examples or discussions prevents the extrapolation of data from analogous structures. Providing such generalized information would not meet the criteria for scientific accuracy and specificity for the target compound as mandated by the instructions.

Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be generated at this time. The creation of the requested content would require access to primary research data that is not currently available in the public domain.

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Amine Functionality

The exocyclic diethylamino group at the C2 position is a key site for derivatization. Although it is a tertiary amine, its reactivity can be influenced by the electronic properties of the pyrazine (B50134) ring.

While the diethylamino group itself cannot undergo direct acylation or sulfonylation in the same manner as primary or secondary amines, reactions targeting the pyrazine ring can be influenced by its presence. The electron-donating nature of the amino group can activate the pyrazine ring towards certain electrophilic substitutions, although the inherent electron-deficient character of the pyrazine system makes such reactions challenging. In related aminopyrazine systems, derivatization often proceeds after transformation into a more reactive intermediate.

The nitrogen atoms of the pyrazine ring and the exocyclic diethylamino group possess lone pairs of electrons, making them susceptible to alkylation, which leads to the formation of quaternary ammonium (B1175870) salts.

Ring Quaternization : The two nitrogen atoms within the pyrazine ring are nucleophilic and can react with alkyl halides. Typically, only one of the ring nitrogen atoms undergoes quaternization. researchgate.netresearchgate.net The introduction of a positive charge upon the first alkylation significantly deactivates the ring, making the second quaternization event highly unfavorable. researchgate.net Studies on the quaternization of pyrazine and its derivatives with various alkyl halides have shown that reactions can proceed under neat or solvent conditions to form N-alkyldiazinium salts in moderate to excellent yields. thieme-connect.comresearcher.life For 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine, quaternization would be expected to occur at the N4 position, which is less sterically hindered and electronically influenced by the adjacent bulky iodo and diethylamino groups.

Amine Quaternization : The nitrogen of the diethylamino group can also be alkylated to form a quaternary ammonium salt. This reaction, however, is generally less favorable than ring quaternization due to the electron-withdrawing nature of the attached pyrazine ring, which reduces the nucleophilicity of the exocyclic nitrogen.

Reaction TypeReagentPotential ProductComment
Ring QuaternizationAlkyl Halide (e.g., CH₃I)4-Alkyl-6-chloro-N,N-diethyl-3-iodopyrazin-2-aminium saltMono-quaternization is favored; the second ring nitrogen becomes deactivated. researchgate.net
Amine N-DealkylationChloroformates (e.g., α-chloroethyl chloroformate)6-Chloro-N-ethyl-3-iodopyrazin-2-amineA common method for dealkylation of tertiary amines involves reaction with chloroformates followed by hydrolysis. nih.gov

Amidation reactions typically involve the formation of an amide bond, often from a carboxylic acid and an amine. fiveable.me While the tertiary diethylamino group cannot form an amide in this way, it can participate in or influence broader condensation reactions. Condensation reactions involve the joining of two molecules with the loss of a small molecule, such as water or ammonia. wikipedia.org

For instance, the amino group can direct the reactivity of the pyrazine ring in condensation reactions with carbonyl compounds. lookchem.com The synthesis of various heterocyclic systems, such as imidazo[1,2-a]pyridines, has been achieved through the condensation of 2-aminopyridine (B139424) derivatives with other reagents, highlighting a potential pathway for elaborating the structure of this compound. researchgate.net Oxidative amidation, where aldehydes react with amines in the presence of an oxidant, offers another route for forming C-N bonds and could be adapted for reactions involving derivatives of the target compound. organic-chemistry.org

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In this process, a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped with an electrophile.

For this compound, the potential directing groups are the diethylamino, chloro, and iodo substituents.

Amino Group as a Directing Group : Amine functionalities are effective directing groups in lithiation reactions. acs.org The diethylamino group at C2 would be expected to direct lithiation to the C3 position. However, this position is already substituted with an iodine atom.

Halogens as Directing Groups : Chloro and iodo groups can also direct ortho-lithiation. The chloro group at C6 would direct deprotonation to the C5 position.

Halogen-Metal Exchange : A competing and often faster reaction is halogen-metal exchange, particularly with the iodo substituent. The C-I bond is significantly more reactive towards organolithium reagents than the C-Cl or C-H bonds. Treatment with a reagent like n-butyllithium or isopropylmagnesium chloride would likely lead to the rapid formation of a lithiated or Grignard reagent at the C3 position, replacing the iodine atom. This intermediate could then be quenched with a wide variety of electrophiles (e.g., aldehydes, CO₂, disulfides) to install a new functional group at this position.

The general reactivity order for these processes is: Halogen-Metal Exchange (I > Br > Cl) > Directed ortho-Metalation (deprotonation). Therefore, the most probable outcome of reacting this compound with an organolithium reagent at low temperature would be the formation of a 3-lithiated pyrazine species via iodine-lithium exchange.

Reaction TypeReagentPredicted IntermediatePotential Subsequent Reaction
Iodine-Lithium Exchangen-BuLi or t-BuLi, low temp.6-Chloro-N,N-diethyl-3-lithiopyrazin-2-amineTrapping with an electrophile (E+) to yield 3-E substituted pyrazine.
Directed ortho-MetalationLithium amide base (e.g., LiTMP)6-Chloro-N,N-diethyl-5-lithio-3-iodopyrazin-2-amineDirected by the C6-chloro group to the C5 position. Less likely than I/Li exchange. researchgate.net

Chemo- and Regioselectivity in Multi-Substituted Pyrazine Reactions

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preference for reaction at one position over other possible positions. youtube.comyoutube.com Both are critical considerations for the synthetic manipulation of this compound.

Chemoselectivity in Cross-Coupling Reactions : The molecule possesses two different halogen atoms, which exhibit distinct reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization. A palladium-catalyzed cross-coupling reaction would occur chemoselectively at the C3 position, replacing the iodo group while leaving the chloro group at C6 intact. The C6-chloro group could then be targeted for a subsequent coupling reaction under more forcing conditions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (in this case, Cl or I). The regioselectivity of such reactions is governed by the electronic effects of the ring nitrogens and the substituents. The positions ortho and para to the ring nitrogens are most activated towards nucleophilic attack. In this molecule, the C6-chloro and C3-iodo groups are both ortho to a ring nitrogen. The inherent reactivity of the leaving group (I > Cl) and the specific reaction conditions would determine the site of substitution.

Regioselectivity of Metalation : As discussed in section 3.4, the regioselectivity of metalation is a competition between halogen-metal exchange at C3 (Iodo) and directed deprotonation at C5 (ortho to Chloro). The former is generally the dominant pathway. researchgate.net

Formation of Complex Pyrazine-Fused Systems

The functional groups on this compound serve as handles for constructing fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions following initial derivatization.

For example, a Sonogashira coupling at the C3 position could install an alkyne substituent. If a suitable nucleophilic group is present or introduced at the C2-amino position (e.g., by N-dealkylation followed by introduction of a new side chain), an intramolecular cyclization could lead to the formation of a pyrrolo[2,3-b]pyrazine system.

Alternatively, functionalization at the C5 position via lithiation, followed by the introduction of a group capable of cyclizing with the C6-chloro substituent, could pave the way for fused systems like thieno[2,3-b]pyrazines or furo[2,3-b]pyrazines. The synthesis of 1,2,3-triazolo[1,5-a]pyrazines, for example, has been accomplished through the cyclization of appropriately substituted pyrazine precursors. nih.gov Such strategies demonstrate the potential of using this multi-substituted pyrazine as a core structure for building more complex, polycyclic aromatic systems. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For a molecule with the complexity of 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine, a suite of advanced NMR experiments is required for unambiguous assignment of all proton and carbon signals and to probe its higher-order structure.

Two-dimensional (2D) NMR techniques are indispensable for establishing the covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify spin-coupled protons. For this compound, COSY would primarily be used to confirm the connectivity within the two ethyl groups, showing a clear cross-peak between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is crucial for assigning the carbon signals of the diethylamino substituent and the sole proton on the pyrazine (B50134) ring to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most critical 2D-NMR experiment for this molecule, as it allows for the unambiguous placement of the substituents on the pyrazine ring. For instance, correlations would be expected from the pyrazine ring proton (H-5) to the carbon atoms C-3 (bearing the iodo group) and C-6 (bearing the chloro group), as well as to the ipso-carbon of the diethylamino group (C-2). Similarly, correlations from the methylene protons of the ethyl groups to C-2 would solidify the assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of nuclei. NOESY can be used to study the preferred conformation of the diethylamino group relative to the pyrazine ring. For example, spatial correlations between the methylene protons and the proton at the 5-position of the pyrazine ring could provide insights into the rotational dynamics around the C2-N bond.

The following table summarizes the expected key 2D-NMR correlations for this compound.

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlations (with ¹³C)HMBC Correlations (with ¹³C)
H-5NoneC-5C-2, C-3, C-6
-CH₂--CH₃C-methyleneC-2, C-methyl
-CH₃-CH₂-C-methylC-methylene

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. nih.gov It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and SSNMR can detect the subtle differences in molecular packing and intermolecular interactions that define them. iucr.org

For this compound, SSNMR, typically using ¹³C and ¹⁵N nuclei with Cross-Polarization Magic Angle Spinning (CP/MAS) techniques, would be sensitive to the local electronic environment of each atom in the crystal lattice. nih.goviucr.org Intermolecular interactions, such as halogen bonding (C-I···N or C-Cl···N), would significantly influence the chemical shifts of the involved pyrazine carbon and nitrogen atoms. nih.gov

A polymorphic study would involve acquiring SSNMR spectra on different crystalline batches of the compound. The appearance of different chemical shifts for the same nucleus across different samples would be a clear indication of polymorphism.

The table below illustrates hypothetical ¹³C SSNMR chemical shift differences that might be observed between two polymorphs (Form A and Form B) of the title compound.

Carbon AtomForm A (δ, ppm)Form B (δ, ppm)Δδ (ppm)
C-2158.1159.51.4
C-395.293.8-1.4
C-5135.4135.1-0.3
C-6150.8152.01.2

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other potential isomers or compounds with the same nominal mass. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule is typically observed as the protonated species, [M+H]⁺.

The table below shows the calculated exact mass for the protonated molecule.

Molecular FormulaIonCalculated Exact Mass (m/z)
C₈H₁₁ClIN₄[C₈H₁₂ClIN₄]⁺337.9766

An experimental HRMS measurement within a narrow tolerance (typically < 5 ppm) of this calculated value would provide strong evidence for the assigned elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. libretexts.org The resulting fragmentation pattern provides valuable structural information.

For this compound, the fragmentation pathways would likely be influenced by the N,N-diethylamino group and the halogen substituents. A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 338) would involve:

Alpha-Cleavage: The most common fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orglibretexts.org This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable, resonance-stabilized iminium ion.

Halogen Loss: The loss of the iodine or chlorine atom, either as a radical or as part of a neutral molecule (e.g., HI), is also a possible fragmentation pathway.

The following table outlines a proposed fragmentation pathway.

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
338•C₂H₅309Iminium ion formed by alpha-cleavage
338I•211Pyrazinyl cation
309C₂H₄ (ethylene)281Further fragmentation of the iminium ion

The efficiency with which a molecule is ionized in the mass spectrometer source is a critical factor for detection sensitivity. For certain classes of compounds, particularly those with low proton affinity or poor volatility, derivatization can be employed to enhance ionization efficiency. nih.govresearchgate.net This involves chemically modifying the analyte to introduce a group that is more readily ionized.

While the tertiary amine in this compound is generally less amenable to common derivatization reactions than primary or secondary amines, the methodology of studying ionization efficiency through derivatization is still relevant. nih.gov Such a study could, for example, involve comparing the ionization efficiency of the target compound with a derivatized precursor from its synthesis. For instance, if a primary or secondary amine precursor is used, it could be derivatized to improve its analytical characteristics before the final synthetic steps.

Common derivatization strategies for amines aim to introduce moieties that are either permanently charged or have very high proton affinity, thereby significantly boosting the signal in ESI-MS. researchgate.net

The table below lists common derivatizing reagents for amines and their purpose in mass spectrometry studies.

Derivatizing ReagentTarget Functional GroupPurpose
Dansyl ChloridePrimary & Secondary AminesIncreases proton affinity, adds a fluorescent tag
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)Primary & Secondary AminesImproves chromatographic retention and ionization
OPA (o-phthalaldehyde)Primary AminesForms fluorescent isoindole derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their chemical bonds. While no specific IR or Raman data for "this compound" is publicly available, the expected vibrational modes can be predicted based on the analysis of similar substituted pyrazines and related halogenated aromatic compounds. researchgate.netnih.gov

The key functional groups in "this compound" that would give rise to characteristic vibrational bands include the pyrazine ring, the C-Cl bond, the C-I bond, the C-N bonds of the diethylamino group, and the C-H bonds of the ethyl groups.

Expected Vibrational Frequencies and Assignments:

Pyrazine Ring Vibrations: The pyrazine ring is expected to exhibit several characteristic stretching and deformation modes. C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing and other deformation modes are found at lower frequencies.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed in the range of 800-600 cm⁻¹. The exact position depends on the substitution pattern of the aromatic ring.

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching frequency is found at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds of the diethylamino group are expected in the 1350-1250 cm⁻¹ range for the C-N single bond.

C-H Stretching and Bending: The aliphatic C-H stretching vibrations of the ethyl groups are anticipated in the 3000-2850 cm⁻¹ region. C-H bending and rocking modes will appear at lower frequencies, typically between 1470-1370 cm⁻¹.

A representative table of expected vibrational frequencies for "this compound" is presented below, based on data from analogous compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aliphatic C-H Stretching (CH₂, CH₃)2970 - 2850IR, Raman
Pyrazine Ring C=N/C=C Stretching1600 - 1450IR, Raman
CH₂ Bending (Scissoring)~1460IR, Raman
CH₃ Bending (Asymmetric/Symmetric)1450 - 1375IR, Raman
C-N Stretching (Diethylamino)1350 - 1250IR, Raman
Pyrazine Ring Breathing/Deformation1000 - 800Raman
C-Cl Stretching800 - 600IR, Raman
C-I Stretching600 - 500IR, Raman

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. While the crystal structure of "this compound" has not been reported in the Cambridge Structural Database, analysis of related substituted pyrazine structures provides insight into the expected molecular geometry and packing. nih.govresearchgate.netnih.gov

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For "this compound", a crystallographic study would definitively confirm:

The planarity of the pyrazine ring.

The precise bond lengths of the C-Cl, C-I, and C-N bonds.

The conformation of the N,N-diethylamino group relative to the pyrazine ring.

The intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal packing.

Below is a table with representative crystallographic data for a substituted pyrazine derivative, illustrating the type of information obtained from an X-ray diffraction study. iucr.org

Parameter Example Value (for a related pyrazine derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1234(5)
b (Å)15.6789(10)
c (Å)9.4321(6)
α (°)90
β (°)109.87(1)
γ (°)90
Volume (ų)1129.1(1)
Z (molecules per unit cell)4

Chromatographic Method Development for Purity and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of "this compound" from reaction mixtures and for the assessment of its purity. The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is a critical aspect of its analytical characterization.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For a molecule like "this compound", a reverse-phase HPLC method would likely be the most suitable approach.

Method development would involve optimizing several key parameters:

Stationary Phase: A C18 or C8 column is a common starting point for reverse-phase chromatography, offering good retention for moderately polar to nonpolar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities.

Detection: A UV-Vis detector would be suitable, as the pyrazine ring is a chromophore that absorbs UV light. The detection wavelength would be set to the λmax of the compound to ensure maximum sensitivity.

A typical starting point for HPLC method development is outlined in the table below.

Parameter Initial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of "this compound", GC is a viable analytical method. nih.govresearchgate.net

Key aspects of GC method development include:

Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a good starting point. For separating more polar compounds, a polyethylene (B3416737) glycol (wax) column could be employed. sigmaaldrich.com

Carrier Gas: Helium or hydrogen is typically used as the carrier gas, with a constant flow rate to ensure reproducible retention times.

Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. The program would start at a lower temperature to resolve early-eluting compounds and ramp up to a higher temperature to elute the target analyte and any less volatile impurities.

Injector and Detector: A split/splitless injector is commonly used. For detection, a Flame Ionization Detector (FID) would provide good sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) detector is preferred, as it provides both retention time and mass spectral data, allowing for unambiguous peak identification. researchgate.net

A representative set of starting conditions for a GC method is provided in the table below.

Parameter Initial Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 50-500 m/z

Potential Applications in Advanced Chemical Research and Materials Science Non Biological/non Clinical

Role as a Precursor for Novel Heterocyclic Architectures

The pyrazine (B50134) core is a key structural motif in a multitude of biologically and technologically important molecules. lifechemicals.com Substituted pyrazines, such as 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine, serve as foundational building blocks for more elaborate molecular frameworks. tandfonline.com

The presence of two different halogen atoms on the pyrazine ring of this compound allows for selective, stepwise reactions to build fused heterocyclic systems. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization. rsc.org This differential reactivity is crucial for the controlled synthesis of complex molecules.

For instance, a Sonogashira coupling could be performed selectively at the 3-position (iodine) to introduce an alkyne substituent, followed by a subsequent coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) at the 6-position (chlorine). This sequential approach provides a pathway to a wide array of polycyclic and fused pyrazine systems. The synthesis of 1,2,3-triazole-fused pyrazines, for example, often involves the reaction of a heterocyclic diamine with a nitrite source, a transformation for which aminopyrazines are well-suited precursors. mdpi.com

Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Halogen at C3 Halogen at C6 Typical Reaction at C3 Typical Reaction at C6 Potential Fused System

This table illustrates the general reactivity trends that would be expected for this compound based on established principles of cross-coupling chemistry.

The ability to perform selective and sequential reactions on this compound makes it an ideal scaffold for the generation of chemically diverse compound libraries. Diversity-oriented synthesis strategies can be employed, where the pyrazine core is systematically elaborated with a variety of substituents at the 3- and 6-positions. nih.gov This approach allows for the rapid generation of a large number of unique molecules from a common starting material, which is invaluable in the discovery of new materials with desired properties. For example, palladium-catalyzed cross-coupling reactions are among the most popular methods for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals and other functional materials. researchgate.net

Applications in Coordination Chemistry

Pyrazine and its derivatives are well-known ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal centers. nih.govrsc.org The electronic properties of the pyrazine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. nih.gov

This compound can act as a ligand, coordinating to metal ions through one or both of its pyrazine nitrogen atoms. The diethylamino group is an electron-donating group, which increases the electron density on the pyrazine ring and enhances its ability to act as a σ-donor to a metal center. Conversely, the chloro and iodo groups are electron-withdrawing, which can influence the π-acceptor properties of the ligand. This combination of substituents allows for fine-tuning of the electronic environment around a coordinated metal ion. The versatility of pyrazine-based ligands is demonstrated by their ability to form coordination polymers and metal-organic frameworks. mdpi.comnih.gov

Pyrazine-containing ligands have been employed in the development of catalysts for a variety of organic transformations. acs.org Metal complexes featuring ligands similar to this compound could be investigated for their catalytic activity. The electronic and steric properties of the ligand can have a profound impact on the reactivity and selectivity of the metal catalyst. For example, the presence of bulky substituents can create a specific steric environment around the metal center, influencing substrate binding and the outcome of a catalytic reaction.

Table 2: Potential Metal Complexes and Catalytic Applications

Metal Center Potential Coordination Mode Potential Catalytic Application
Palladium(II) Monodentate or Bridging Cross-coupling reactions
Rhodium(I) Bidentate (N,N') Hydroformylation, Hydrogenation

This table provides hypothetical examples of metal complexes that could be formed with this compound and their potential applications in catalysis, based on known reactivities of similar pyrazine-metal complexes.

Development as a Chemical Probe for Reaction Mechanism Studies

The distinct reactivity of the chloro and iodo substituents in this compound makes it a potential candidate for use as a chemical probe to study reaction mechanisms. By selectively targeting one of the halogen atoms, researchers can introduce reporter groups or reactive functionalities that allow for the tracking of the molecule through a reaction sequence or its interaction with other chemical species. The study of reaction mechanisms is fundamental to understanding and optimizing chemical processes. nih.govresearchgate.net For instance, the selective displacement of the iodo group could be used to attach a fluorescent tag, enabling the visualization of the molecule's localization within a material or its participation in a specific chemical transformation.

Based on a comprehensive search, there is currently no publicly available scientific literature or research data specifically detailing the integration of This compound into responsive chemical systems or functional materials such as electronic materials or sensors.

The search did not yield any detailed research findings, experimental data, or publications related to the potential applications of this specific compound in the non-biological and non-clinical fields outlined in the request. The provided search results refer to structurally different, albeit similar, compounds. For instance, research on related pyrazine and triazine derivatives exists, but the unique combination of substituents in "this compound" does not appear in the context of materials science applications in the available literature.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for the specified subsections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine, considering halogen reactivity and amine protection strategies?

  • Methodological Answer : A stepwise approach is recommended. First, introduce the chloro and diethylamine groups via nucleophilic substitution under controlled temperatures (e.g., 0°C) using Hünig’s base to neutralize HCl byproducts, as demonstrated in triazine syntheses . For iodination at the 3-position, metal-mediated coupling (e.g., Ullmann or Suzuki reactions) or halogen exchange (Finkelstein reaction) may be employed, ensuring inert conditions to prevent dehalogenation. Solvent choice (e.g., CH₂Cl₂ or toluene) and stoichiometric control are critical to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions and amine proton environments. For example, diethylamine protons typically appear as quartets (δ ~3.3–3.5 ppm) and triplets (δ ~1.1–1.3 ppm) .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ peak) and purity (>95% by HPLC) .
  • X-ray crystallography : For unambiguous structural confirmation. SHELX software is widely used for refinement, particularly for resolving halogen-heavy structures .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data discrepancies when determining the structure of halogenated pyrazinamines?

  • Methodological Answer : For iodine-containing compounds, high-resolution data (≤0.8 Å) is essential due to heavy-atom effects. Use SHELXL for refinement, applying restraints for thermal parameters and bond distances. If twinning or disorder is observed (common in halogenated heterocycles), integrate PLATON’s ADDSYM tool to check for missed symmetry . Cross-validate with DFT-optimized structures (e.g., Gaussian09) to reconcile experimental and computational bond angles .

Q. How does the introduction of iodine at the 3-position influence the compound’s electronic properties and reactivity compared to chloro or bromo analogs?

  • Methodological Answer : Iodine’s larger atomic radius and lower electronegativity increase polarizability, enhancing halogen-bonding interactions in biological targets. Cyclic voltammetry (CV) studies on similar triazines show iodine reduces reduction potentials by ~0.2 V compared to chloro analogs, suggesting higher susceptibility to nucleophilic attack . Computational studies (e.g., NBO analysis) can quantify charge distribution shifts, aiding in reactivity predictions .

Q. What computational methods are recommended to predict the binding affinity of this compound with biological targets, considering its halogen substituents?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM) to account for halogen bonding. Parameterize force fields to include iodine-specific interactions (e.g., C–I···O/N motifs). Validate using experimental IC₅₀ data from enzyme inhibition assays (e.g., cruzain or rhodesain proteases) . For structure-activity relationships (SAR), compare with triazine derivatives like simazine, where chloro groups exhibit herbicidal activity via photosynthetic disruption .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of halogenated pyrazinamines in antimicrobial assays?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Test strains : Standardize assays using ATCC strains (e.g., E. coli ATCC 25922) and control for efflux pump activity.
  • Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Bioisosterism : Iodine’s larger size may hinder membrane penetration compared to chloro analogs. Perform logP measurements (shake-flask method) to correlate hydrophobicity with activity .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationsReference
¹H NMR (DMSO-d6)δ 1.1–1.3 ppm (t, 6H, CH₂CH₃), δ 3.3–3.5 ppm (q, 4H, NCH₂)
¹³C NMRδ 12–14 ppm (CH₂CH₃), δ 45–50 ppm (NCH₂)
HRMS (ESI+)[M+H]+: Calculated for C₈H₁₂ClIN₃: 336.96

Table 2 : Comparison of Halogen Effects on Reactivity

HalogenBond Length (Å)ElectronegativityReduction Potential (V)
Cl1.793.00-1.2
I2.092.66-1.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.